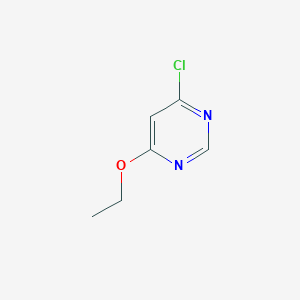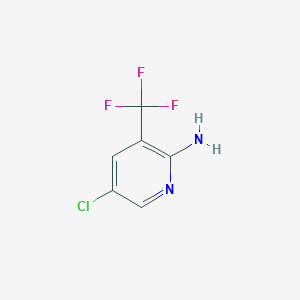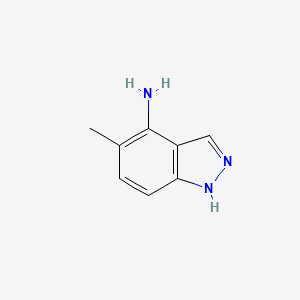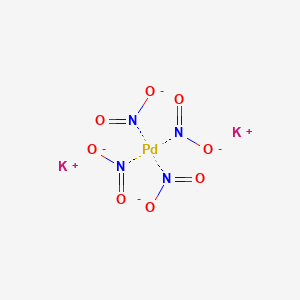
Dipotassium;palladium;tetranitrite
カタログ番号 B1592261
CAS番号:
13844-89-8
分子量: 368.6 g/mol
InChIキー: QZDIEKDUJYMSIK-UHFFFAOYSA-J
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
-
Optoelectronic Devices
- Field : Applied Physics
- Application : Palladium diselenide (PdSe2), a group-10 transition metal dichalcogenide, has shown potential in optoelectronic and electronic devices due to its unique structures and electrical properties .
- Method : The synthesis of wafer-scale and homogeneous 2D PdSe2 film is reported by a simple selenization approach .
- Results : The PdSe2 layer with Si leads to a highly sensitive, fast, and broadband photodetector with a high responsivity (300.2 mA W −1) and specific detectivity (≈10 13 Jones) .
-
Biomedical Applications
- Field : Biomedicine
- Application : Palladium nanoparticles (Pd NPs) have been considered as a potential candidate in the field of biomedical applications due to its unique properties such as huge catalytic, hydrogen storage, and sensing behavior .
- Method : The most popular approach for creating Pd NPs is to reduce palladium salt in solution using hydrogen, citrate, or sodium borohydride .
- Results : Pd NPs have shown to have a significant potential for the development of antimicrobials, wound healing, antioxidant, and anticancer property .
-
Catalysis
- Field : Chemistry
- Application : Palladium nanoparticles (Pd NPs) have been investigated as nanocatalysts in numerous catalyst-based reactions .
- Method : The most popular approach for creating Pd NPs is to reduce palladium salt in solution using hydrogen, citrate, or sodium borohydride .
- Results : Pd NPs have shown to have a significant potential for the development of antimicrobials, wound healing, antioxidant, and anticancer property .
-
Bioimaging
- Field : Biomedicine
- Application : Palladium nanostructures have been developed as self-therapeutics with antibacterial and cytotoxic pharmacological activities .
- Method : The Pd NPs of various shapes and size, including icosahedral, dodecahedral, octahedral, and spherical shapes, were synthesized using electrochemical deposition, chemical reduction, and sonochemical reduction in aqueous solutions .
- Results : Particular importance here is the biological applications of Pt NCs such as the bioimaging of various cells as a preferred fluorophore in contrast to traditional fluorescent markers .
-
Antimicrobials
- Field : Biomedicine
- Application : Palladium nanoparticles (Pd NPs) have shown to have a significant potential for the development of antimicrobials .
- Method : The most popular approach for creating Pd NPs is to reduce palladium salt in solution using hydrogen, citrate, or sodium borohydride .
- Results : Pd NPs have shown to have a significant potential for the development of antimicrobials .
-
C–C Coupling Reaction
- Field : Chemistry
- Application : Bio synthesized nanoparticles have good selectivity and catalytic properties. Thus, they have been investigated as nanocatalysts in numerous catalyst based reactions .
- Method : The green synthesis of metal nanoparticles is designed in such a way that solvent, reducing agents or stabilising agent employed in synthesis follows the twelve principles of green chemistry .
- Results : In 2018, Mpungose et al. have taken a review on the heterogonous PdNPs as a catalyst for the Heck and Suzuki coupling reaction .
特性
IUPAC Name |
dipotassium;palladium;tetranitrite |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2K.4HNO2.Pd/c;;4*2-1-3;/h;;4*(H,2,3);/q2*+1;;;;;/p-4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZDIEKDUJYMSIK-UHFFFAOYSA-J |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N(=O)[O-].N(=O)[O-].N(=O)[O-].N(=O)[O-].[K+].[K+].[Pd] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
K2N4O8Pd-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dipotassium;palladium;tetranitrite | |
CAS RN |
13844-89-8 |
Source


|
| Record name | Palladate(2-), tetrakis(nitrito-.kappa.N)-, potassium (1:2), (SP-4-1)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dipotassium tetrakis(nitrito-N)palladate(2-) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.139 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
1-Bromo-4-iodo-2,5-dimethylbenzene
699119-05-6
3-(3-Chlorophenyl)pyrrolidine
914299-59-5
Cyclopentylhydrazine dihydrochloride
645372-27-6
4-(4-Aminobenzoyl)oxybutyl 4-aminobenzoate
54667-43-5

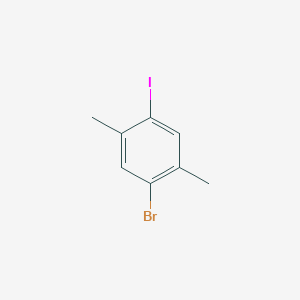
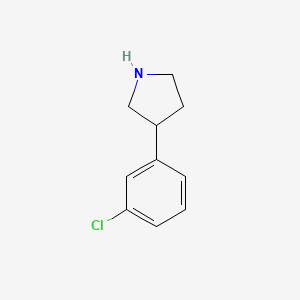
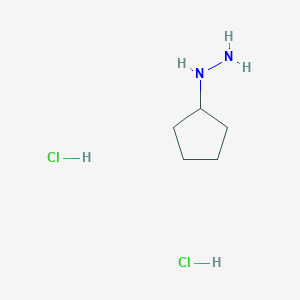
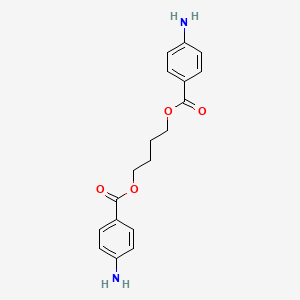
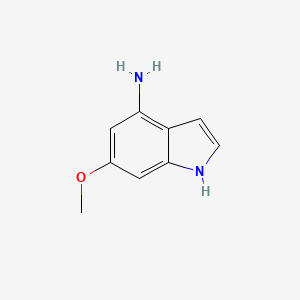
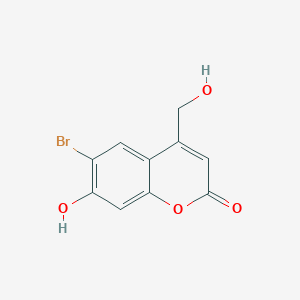
![3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid](/img/structure/B1592190.png)
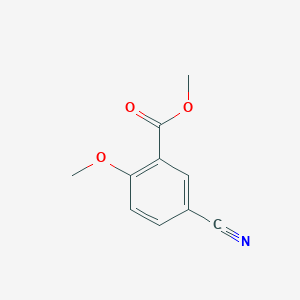
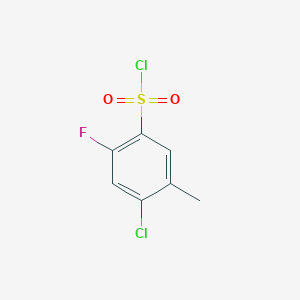
![Ethyl 3-bromo-7-hydroxypyrazolo[1,5-A]pyrimidine-6-carboxylate](/img/structure/B1592193.png)
